In-Depth Technical Guide on 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1538121-87-7): Synthesis, Mechanisms, and Applications
In-Depth Technical Guide on 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1538121-87-7): Synthesis, Mechanisms, and Applications
Executive Summary & Chemical Identity
The compound 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS 1538121-87-7) is a highly specialized heterocyclic building block utilized extensively in advanced medicinal chemistry and agrochemical development[1],[2]. Featuring a dense array of heteroatoms, the 1,2,3-thiadiazole core serves as a privileged scaffold capable of acting as a bioisostere for various aromatic systems while offering unique hydrogen-bonding dynamics.
This technical whitepaper provides a comprehensive analysis of the structural chemistry, mechanistic synthesis, and application profile of this molecule. By detailing the causality behind synthetic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.
Quantitative Chemical Profile
Table 1: Physicochemical & Analytical Profile of CAS 1538121-87-7
| Parameter | Value / Description |
| Chemical Name | 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine |
| CAS Registry Number | 1538121-87-7 |
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| Core Scaffold | 1,2,3-Thiadiazole |
| Hydrogen Bond Donors | 1 (Primary Amine group, -NH₂) |
| Hydrogen Bond Acceptors | 4 (N, N, S, Cl) |
| Electronic System | Push-Pull (Amine donor, Thiadiazole acceptor) |
Structural Chemistry & Electronic Properties
The pharmacological utility of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is fundamentally driven by its unique electronic and conformational properties:
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The Push-Pull Electronic System: The 1,2,3-thiadiazole ring is inherently electron-withdrawing. However, the presence of the electron-donating primary amine at the C5 position creates a pronounced intramolecular charge transfer (push-pull system)[3]. This electronic distribution makes the amine nitrogen highly nucleophilic, allowing it to serve as an excellent anchor point for further derivatization (e.g., conversion into urea derivatives)[4].
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Conformational Pre-organization via Steric Hindrance: The ortho-chloro substitution on the C4-phenyl ring is not merely a lipophilic addition; it is a critical conformational determinant. The bulky chlorine atom creates a severe steric clash with the adjacent thiadiazole ring, restricting the free rotation of the C-C bond. This locks the molecule into a biased dihedral angle, effectively pre-organizing the scaffold. In target-based drug design (such as kinase inhibition), this pre-organization drastically reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets.
Synthetic Methodology & Mechanistic Causality
The synthesis of 5-amino-1,2,3-thiadiazoles is classically achieved through the reaction of an
The Synthetic Workflow
Fig 1: Two-step synthetic workflow for 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine.
Mechanistic Pathway: Why the Ring Closes
Understanding the cyclization mechanism is critical for troubleshooting reaction failures. The transformation from an
Instead, the reaction proceeds via a base-catalyzed nucleophilic addition followed by an intramolecular 5-endo-dig cyclization[6].
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Nucleophilic Attack: Triethylamine deprotonates H₂S to form the highly nucleophilic hydrosulfide anion (HS⁻). The nitrile carbon, rendered highly electrophilic by the adjacent electron-withdrawing diazo group and the 2-chlorophenyl ring, undergoes rapid attack by HS⁻ to form an
-diazo thioamide intermediate. -
Cyclization: The sulfur atom of the resulting thioamide enolate attacks the terminal electrophilic nitrogen of the diazo group. This ring closure yields the stable, aromatic 1,2,3-thiadiazole core.
Fig 2: Mechanistic cyclization of α-diazo nitriles with hydrogen sulfide.
Validated Experimental Protocol
The following self-validating protocol ensures high yield and purity by incorporating specific causality-driven parameters and analytical checkpoints.
Step 1: Diazo Transfer to form -Diazo-(2-chlorophenyl)acetonitrile
Causality Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because it is a strong, non-nucleophilic base. It efficiently deprotonates the acidic
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Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-chlorophenylacetonitrile (1.0 eq) and tosyl azide (1.2 eq) in anhydrous acetonitrile (0.2 M).
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Initiation: Cool the mixture to 0 °C using an ice bath. Add DBU (1.5 eq) dropwise over 15 minutes.
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Validation Check 1: The reaction mixture will immediately transition to a deep yellow/orange color, indicating the formation of the diazo compound.
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Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material should disappear, replaced by a less polar, strongly UV-active spot.
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Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the intermediate.
Step 2: Cyclization to 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Causality Note:
-
Preparation: Dissolve the purified
-diazo-(2-chlorophenyl)acetonitrile (1.0 eq) in a mixture of dichloromethane and ethanol (1:1 v/v, 0.1 M). Add triethylamine (2.0 eq). -
H₂S Introduction: Cool the reactor to 0 °C. Slowly bubble anhydrous H₂S gas (or add a solution of NaSH, 1.5 eq) into the mixture. Maintain the internal temperature strictly between -5 °C and 15 °C[5].
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Validation Check 2: The reaction is exothermic. A successful cyclization will result in the gradual precipitation of the target 5-amino-1,2,3-thiadiazole as a solid from the solvent matrix.
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Isolation: After 2 hours of stirring at 10 °C, filter the precipitated solid. Wash the filter cake with cold n-hexane and water to remove residual triethylammonium salts.
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Final Validation: Dry the product under vacuum. Confirm identity via ¹H NMR (look for the broad -NH₂ singlet around 6.0-7.5 ppm, depending on solvent) and LC-MS (m/z [M+H]⁺ = 212.0).
Applications in Drug Discovery & Agrochemicals
The 5-amino-1,2,3-thiadiazole motif is a "privileged structure" due to its ability to interact with diverse biological targets[1]. The primary amine acts as a versatile synthetic handle, most commonly converted into urea derivatives.
Table 2: Comparative Bioactivity Context of 1,2,3-Thiadiazole Derivatives
| Derivative Class | Target / Application | Mechanism of Action | Key Structural Feature |
| 4-Aryl-5-amino-1,2,3-thiadiazoles | Oncology (Kinase Inhibitors) | ATP-competitive inhibition | C4-Aryl dictates pocket depth binding |
| Thidiazuron (TDZ) Analogs | Agrochemicals (Plant Growth) | Cytokinin receptor activation | Urea linkage at C5 |
| TD-K (Furan-2-ylmethyl urea) | Anti-senescence / Agriculture | Modulates cytokinin homeostasis | Furan ring + Thiadiazole core[4] |
| 4-Cyano-5-amino derivatives | Materials Science / Intermediates | Push-pull electronic system | C4-Carbonitrile electron withdrawal[3] |
In agrochemical research, reacting 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine with various isocyanates yields potent cytokinin analogs. Compounds structurally related to TD-K (1-(furan-2-ylmethyl)-3-(1,2,3-thiadiazol-5-yl)urea) have shown exceptional anti-senescence activity and the ability to enhance drought stress tolerance in crops by modulating the expression of cytokinin oxidase/dehydrogenase (CKX) genes[4].
In medicinal chemistry, the C4-aryl substituted thiadiazoles are frequently integrated into small-molecule libraries targeting hyperactive kinases, where the thiadiazole nitrogens act as critical hydrogen bond acceptors for the kinase hinge region[1].
References
Sources
- 1. CAS 4100-41-8: 1,2,3-Thiadiazol-5-amine | CymitQuimica [cymitquimica.com]
- 2. caming.com [caming.com]
- 3. 5-Amino-1,2,3-thiadiazole-4-carbonitrile|CAS 41266-81-3 [benchchem.com]
- 4. Targeting Cytokinin Homeostasis in Rapid Cycling Brassica rapa with Plant Growth Regulators INCYDE and TD-K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 6. Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
